8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride

PNMT inhibition Tetrahydrobenzazepine SAR Catecholamine biosynthesis

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride (CAS 373385-03-6) is the hydrochloride salt of 8-nitro-THBA, a nitro-substituted 2,3,4,5-tetrahydro-1H-2-benzazepine derivative. This compound belongs to the tetrahydrobenzazepine (THBA) class of phenylethanolamine N-methyltransferase (PNMT) inhibitors and is primarily utilized as a selective PNMT inhibitor tool compound and as a versatile synthetic building block in medicinal chemistry.

Molecular Formula C10H13ClN2O2
Molecular Weight 228.67 g/mol
CAS No. 373385-03-6
Cat. No. B1458948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride
CAS373385-03-6
Molecular FormulaC10H13ClN2O2
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESC1CC2=C(CNC1)C=C(C=C2)[N+](=O)[O-].Cl
InChIInChI=1S/C10H12N2O2.ClH/c13-12(14)10-4-3-8-2-1-5-11-7-9(8)6-10;/h3-4,6,11H,1-2,5,7H2;1H
InChIKeyFSTRQCRJXUCYBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine Hydrochloride (CAS 373385-03-6): A Quantitatively Defined PNMT Inhibitor Scaffold


8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride (CAS 373385-03-6) is the hydrochloride salt of 8-nitro-THBA, a nitro-substituted 2,3,4,5-tetrahydro-1H-2-benzazepine derivative [1]. This compound belongs to the tetrahydrobenzazepine (THBA) class of phenylethanolamine N-methyltransferase (PNMT) inhibitors and is primarily utilized as a selective PNMT inhibitor tool compound and as a versatile synthetic building block in medicinal chemistry [1][2]. The hydrochloride salt form (MW 228.68 g/mol, C₁₀H₁₃ClN₂O₂) provides enhanced solubility and handling characteristics compared to its free base counterpart (CAS 223915-75-1) .

Why 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine Hydrochloride Cannot Be Substituted by Generic THBA Analogs


The 8-nitro substituent on the THBA scaffold is not a passive structural feature; it fundamentally alters the pharmacological profile of the benzazepine core. Unsubstituted THBA (1) exhibits a PNMT Ki of 3.3 μM and an α₂-adrenoceptor selectivity ratio of only 3.3, whereas the 8-nitro derivative (3) achieves a PNMT Ki of 0.39 μM with a selectivity ratio of 170—representing an 8.5-fold gain in inhibitory potency and a 51.5-fold improvement in selectivity [1]. The THIQ-based analogue (compound 21, 7-nitro-THIQ series) matches the PNMT potency (Ki = 0.41 μM) but suffers from 15.3-fold lower selectivity (α₂ Ki = 4.3 μM, selectivity = 10) due to significantly higher α₂-adrenoceptor affinity [1]. Furthermore, the 4-fluoro-8-nitro-THBA (13) achieves even greater selectivity (>900) but requires a more complex multi-step synthesis, making the non-fluorinated 8-nitro-THBA the more accessible lead for structure–activity relationship (SAR) exploration [2]. Simply substituting any generic THBA or THIQ analog will yield a materially different selectivity and potency profile.

Quantitative Differentiation Evidence for 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine Hydrochloride Against Closest Analogs


8.5-Fold Improvement in PNMT Inhibitory Potency Over the Parent THBA Scaffold

8-Nitro-THBA (3) exhibits a PNMT Ki of 0.39 μM, representing an 8.5-fold improvement in inhibitory potency compared to the unsubstituted parent THBA (1), which has a PNMT Ki of 3.3 μM [1]. Both compounds were evaluated under the same assay conditions using human PNMT and [³H]clonidine binding at the α₂-adrenoceptor [1]. This potency gain is attributed to the electron-withdrawing nitro group at the 8-position, which enhances interaction with the PNMT active site [1].

PNMT inhibition Tetrahydrobenzazepine SAR Catecholamine biosynthesis

51.5-Fold Superior α₂-Adrenoceptor Selectivity Versus Unsubstituted THBA

Selectivity against the α₂-adrenoceptor is the critical differentiator for PNMT inhibitors intended to avoid cardiovascular off-target effects. 8-Nitro-THBA (3) achieves a selectivity ratio (α₂ Ki / PNMT Ki) of 170, compared to only 3.3 for the parent THBA (1) [1]. This 51.5-fold selectivity enhancement is driven by both improved PNMT potency and reduced α₂-adrenoceptor affinity (α₂ Ki = 66 μM for compound 3 vs. 11 μM for compound 1) [1].

α₂-adrenoceptor selectivity Off-target profiling PNMT inhibitor selectivity

17-Fold Selectivity Advantage Over the Corresponding 7-Nitro-THIQ Analogue

8-Nitro-THBA (3) and its direct THIQ analogue (compound 21, a 7-nitro-1,2,3,4-tetrahydroisoquinoline derivative) are equipotent at PNMT (Ki = 0.39 μM vs. 0.41 μM), yet 8-nitro-THBA is 17-fold more selective against the α₂-adrenoceptor (selectivity = 170 vs. 10) [1]. The selectivity difference arises from the substantially lower α₂-adrenoceptor affinity of the THBA scaffold (α₂ Ki = 66 μM) compared to the THIQ scaffold (α₂ Ki = 4.3 μM) [1].

Benzazepine vs. isoquinoline selectivity Scaffold hopping PNMT inhibitor design

Hydrochloride Salt Form Offers Handling Advantages Over the Free Base for In Vitro Assay Preparation

The hydrochloride salt (CAS 373385-03-6, MW 228.68 g/mol) is commercially available at 96–97% purity from multiple vendors, whereas the free base (CAS 223915-75-1, MW 192.21 g/mol) is typically supplied at 95% purity . The HCl salt form is described as enhancing solubility and stability, making it more suitable for direct use in aqueous biological assay systems without additional solubilization steps . While quantitative aqueous solubility data for this specific compound are not reported in the primary literature, the hydrochloride salt form is the standard procurement choice for in vitro pharmacology laboratories working with basic amine-containing scaffolds .

Salt form selection Aqueous solubility Laboratory handling

Predicted Blood–Brain Barrier Penetration (CLogP = 1.8) Supports CNS-Targeted Applications

8-Nitro-THBA (3) has a calculated logP (CLogP) of 1.8, indicating sufficient lipophilicity to penetrate the blood–brain barrier (BBB) [1]. This contrasts with the clinically studied PNMT inhibitor SK&F 29661 (CLogP = −0.38), which failed to penetrate the BBB [1]. The 4-hydroxy-8-nitro-THBA analogue (16), while selective (selectivity = 130), has a lower CLogP of 0.44, suggesting reduced CNS penetration potential compared to 8-nitro-THBA [1]. The 4-fluoro-8-nitro-THBA (13) series is also reported to be lipophilic and predicted to cross the BBB, but the non-fluorinated 8-nitro-THBA offers a synthetically simpler entry point with comparable lipophilicity [2].

Blood–brain barrier penetration Lipophilicity CNS drug discovery

60% Synthetic Yield from THBA Provides a Pragmatic Entry Point Relative to 4-Fluoro-8-nitro-THBA

Nitration of THBA (1) with potassium nitrate in concentrated sulfuric acid at 0 °C yields 8-nitro-THBA (3) in 60% isolated yield, along with 7% of the 6,8-dinitro byproduct (17) [1]. This single-step, regioselective nitration contrasts with the multi-step synthesis required for the 4-fluoro-8-nitro-THBA (13) series, which, while achieving superior selectivity (>900), involves additional fluorination and protection/deprotection steps [2]. The 60% yield, combined with the straightforward purification (separation from the minor dinitro isomer), makes 8-nitro-THBA a practical building block for SAR campaigns requiring gram-scale quantities [1].

Synthetic accessibility Nitration regioselectivity Medicinal chemistry scale-up

Evidence-Backed Application Scenarios for 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine Hydrochloride


PNMT Inhibitor Lead Optimization and Selectivity Profiling

8-Nitro-THBA hydrochloride serves as a benchmark PNMT inhibitor scaffold for medicinal chemistry teams developing selective inhibitors of catecholamine biosynthesis. With a PNMT Ki of 0.39 μM and an α₂-adrenoceptor selectivity ratio of 170, it outperforms the unsubstituted THBA scaffold (selectivity = 3.3) by 51.5-fold and the equipotent 7-nitro-THIQ analogue (selectivity = 10) by 17-fold [1]. Laboratories can use this compound as a reference standard in PNMT inhibition assays to calibrate assay performance and as a starting point for 3-alkyl or 4-hydroxy SAR exploration [1]. The predicted BBB penetration (CLogP = 1.8) makes it particularly suitable for programs targeting CNS PNMT inhibition [1].

Synthetic Building Block for 8-Substituted THBA Libraries

The 8-nitro group serves as a versatile synthetic handle for generating diverse 8-substituted THBA analogues. Catalytic reduction of 8-nitro-THBA yields the 8-amino derivative (4), which can be further functionalized via Sandmeyer bromination to the 8-bromo-THBA (5), enabling halogen–metal exchange and subsequent coupling reactions for library synthesis [1]. The established 60% single-step nitration yield from THBA [2] means that procurement of the pre-formed 8-nitro-THBA hydrochloride eliminates the nitration step from the end user's synthetic pathway, reducing development time for medicinal chemistry teams building structure–activity relationship (SAR) libraries around the benzazepine core.

CNS-Active PNMT Inhibitor Probe Compound for In Vivo Target Engagement Studies

With its CLogP of 1.8 and demonstrated α₂-adrenoceptor selectivity of 170, 8-nitro-THBA (as the HCl salt) is an appropriate probe compound for target engagement studies where CNS penetration is required and cardiovascular off-target effects must be minimized [1]. Unlike the historical PNMT inhibitor SK&F 29661 (CLogP = −0.38), which did not cross the BBB, 8-nitro-THBA is predicted to achieve meaningful CNS exposure [1]. Researchers should note that the 4-fluoro-8-nitro-THBA analogue (13) offers even higher selectivity (>900) [3], but 8-nitro-THBA's simpler synthesis may be preferred for initial proof-of-concept studies where rapid access to compound is prioritized over maximal selectivity.

Comparative Scaffold-Hopping Studies Between THBA and THIQ Chemotypes

8-Nitro-THBA hydrochloride enables direct, quantitative scaffold-hopping comparisons between the benzazepine and isoquinoline chemotypes. The compound's equipotency to the 7-nitro-THIQ analogue (21) at PNMT (0.39 vs. 0.41 μM), combined with its 15.3-fold lower α₂-adrenoceptor affinity, provides a clear data-driven rationale for selecting the benzazepine core when minimizing α₂-adrenoceptor activity is a project requirement [1]. This compound can be used alongside commercially available 7-nitro-THIQ derivatives in parallel screening cascades to empirically validate scaffold selection decisions [1].

Quote Request

Request a Quote for 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.